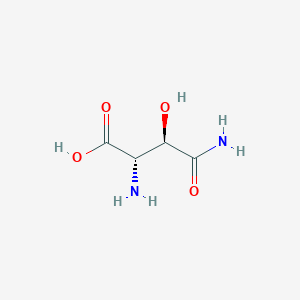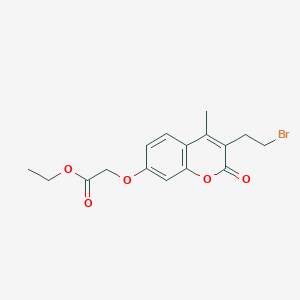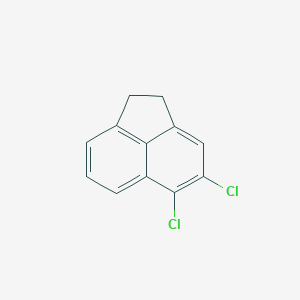
5-Dehydroxy (3S)-Atorvastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Dehydroxy (3S)-Atorvastatin: is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the blood. Atorvastatin works by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. The modification of atorvastatin to this compound involves the removal of a hydroxyl group, which can potentially alter its pharmacological properties and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dehydroxy (3S)-Atorvastatin typically involves several steps, starting from commercially available precursors. The key steps include:
Formation of the lactone ring: This is achieved through a series of esterification and cyclization reactions.
Introduction of the side chain: The side chain is introduced via a series of alkylation and acylation reactions.
Dehydroxylation: The removal of the hydroxyl group at the 5-position is achieved using specific reagents and conditions, such as the use of strong acids or bases under controlled temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Dehydroxy (3S)-Atorvastatin can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 5-Dehydroxy (3S)-Atorvastatin is used in chemical research to study the effects of structural modifications on the activity of statins. It serves as a model compound for understanding the relationship between structure and function in cholesterol-lowering agents.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, such as cholesterol biosynthesis and lipid metabolism. It helps in understanding the molecular mechanisms underlying the action of statins.
Medicine: In medical research, this compound is studied for its potential therapeutic applications. Researchers explore its efficacy and safety in lowering cholesterol levels and its potential benefits in treating cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used as a reference compound for quality control and formulation development. It helps in ensuring the consistency and efficacy of atorvastatin-based medications.
Mecanismo De Acción
The mechanism of action of 5-Dehydroxy (3S)-Atorvastatin involves the inhibition of HMG-CoA reductase, similar to atorvastatin. This enzyme is responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels.
Molecular Targets and Pathways:
HMG-CoA Reductase: The primary target of this compound.
Cholesterol Biosynthesis Pathway: The compound affects various steps in this pathway, leading to reduced cholesterol production.
Comparación Con Compuestos Similares
Atorvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Rosuvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Simvastatin: A statin with a similar structure but different side chain modifications.
Uniqueness: 5-Dehydroxy (3S)-Atorvastatin is unique due to the removal of the hydroxyl group at the 5-position. This structural modification can potentially alter its pharmacological properties, such as its binding affinity to HMG-CoA reductase and its overall efficacy in lowering cholesterol levels.
Propiedades
Número CAS |
887196-26-1 |
|---|---|
Fórmula molecular |
C33H35FN2O4 |
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
(5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-8,10-13,16-19,22,27,37H,9,14-15,20-21H2,1-2H3,(H,35,40)(H,38,39)/t27-/m0/s1 |
Clave InChI |
FXHZSTVKUASKCJ-MHZLTWQESA-N |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@H](CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CCCC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Sinónimos |
(δS)-2-(4-Fluorophenyl)-δ-hydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3Ar,4R,5R,6aS)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1145563.png)
![4-[(4-Methoxyphenyl)amino]-butanoicAcidMethylEster](/img/structure/B1145564.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)


![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)
